molecular formula C24H23N7O3 B2514375 6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207014-32-1

6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2514375
CAS RN: 1207014-32-1
M. Wt: 457.494
InChI Key: FUWBBLCFZZCRCG-UHFFFAOYSA-N
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Description

6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C24H23N7O3 and its molecular weight is 457.494. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study presented the synthesis and pharmacological evaluation of novel derivatives involving triazolo and oxadiazole frameworks. These compounds were characterized using various analytical techniques and screened for their antibacterial and antifungal activities. The results demonstrated significant biological activity against a range of microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Structural Characterization and Biological Activity

Another study focused on the synthesis, crystal structure, and spectroscopic characterization of a pyrimidine derivative featuring the triazolo[1,5-a]pyrimidine ring. The antibacterial activity of the compound was evaluated against Gram-positive and Gram-negative bacteria, showcasing its potential as a microbial inhibitor (Lahmidi et al., 2019).

Antibacterial Screening

Research into novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles revealed their synthesis and characterization, followed by antibacterial screening against various Gram-positive and Gram-negative bacteria. Some compounds exhibited potent inhibitory activity, comparable to the standard drug streptomycin, indicating their potential for further development as antibacterial agents (Reddy et al., 2013).

Mechanism of Action

The triazole-pyrimidine hybrid compounds, including the one , have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

properties

IUPAC Name

3-[(4-methylphenyl)methyl]-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O3/c1-15(2)33-19-10-8-18(9-11-19)22-26-20(34-28-22)13-30-14-25-23-21(24(30)32)27-29-31(23)12-17-6-4-16(3)5-7-17/h4-11,14-15H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWBBLCFZZCRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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